molecular formula C15H12ClN3O2S B11351038 N-(3-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(3-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11351038
M. Wt: 333.8 g/mol
InChI Key: HDKKJMGZXGGITF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the observed biological effects. For example, the compound may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exerting its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 3-chlorophenyl group and the 2,3-dimethyl substitution on the thiazolo[3,2-a]pyrimidine core contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H12ClN3O2S/c1-8-9(2)22-15-17-7-12(14(21)19(8)15)13(20)18-11-5-3-4-10(16)6-11/h3-7H,1-2H3,(H,18,20)

InChI Key

HDKKJMGZXGGITF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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